molecular formula C6H10D2O2 B1148010 Ethyl 2-methylpropionate - d2 CAS No. 1335435-22-7

Ethyl 2-methylpropionate - d2

Cat. No.: B1148010
CAS No.: 1335435-22-7
M. Wt: 118.17
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Description

Ethyl 2-methylpropionate-d2 (CAS: 97-62-1-d2), also known as deuterated ethyl isobutyrate, is a branched-chain ester derived from the deuteration of ethyl 2-methylpropionate. Its molecular formula is C₆H₁₀D₂O₂, with two hydrogen atoms replaced by deuterium at the methyl and propionate positions. This isotopic labeling enhances its utility in analytical chemistry, particularly in tracing metabolic pathways or studying flavor release mechanisms via techniques like GC-MS or NMR .

In food science, ethyl 2-methylpropionate is a key aroma compound. Evidence from liquor analysis (Langjiu) identifies it as a significant contributor to fruity and floral notes, with high flavor dilution (FD ≥ 128–256) and odor activity values (OAV ≥ 1) . It is also a flavor marker in refrigerated sturgeon caviar and Taihe Black-Boned Silky Fowl eggs, imparting sweet, fruity, or herbal odors .

Properties

CAS No.

1335435-22-7

Molecular Formula

C6H10D2O2

Molecular Weight

118.17

Purity

90% min.

Synonyms

Ethyl 2-methylpropionate - d2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl 2-methylpropionate-d2 vs. Ethyl Acetate (C₄H₈O₂) :

  • Structure : Ethyl acetate lacks branching, while ethyl 2-methylpropionate-d2 has a branched 2-methyl group.
  • Volatility : Ethyl acetate’s lower molecular weight (88.11 g/mol) increases volatility, contributing to rapid aroma release, whereas the branched structure of ethyl 2-methylpropionate-d2 (116.16 g/mol) reduces volatility, prolonging its sensory impact .
  • Aroma Profile: Ethyl acetate delivers a sharp, fruity note, while ethyl 2-methylpropionate-d2 provides a more complex, apple-like sweetness .

Ethyl 2-methylpropionate-d2 vs. Ethyl Hexanoate (C₈H₁₆O₂):

  • Chain Length: Ethyl hexanoate’s longer carbon chain enhances hydrophobicity, reducing solubility in aqueous matrices compared to ethyl 2-methylpropionate-d2 .
  • Flavor Stability : Under high-pressure processing (e.g., 400–500 MPa), ethyl 2-methylpropionate remains stable, while linear esters like methyl acetate degrade, highlighting the resilience of branched esters .

Aroma Contribution in Complex Matrices

  • Ethyl 2-methylpropionate-d2 vs. Ethyl 3-Methyl Butyrate (C₇H₁₄O₂) :
    Both esters contribute to fruity aromas in alcoholic beverages, but ethyl 3-methyl butyrate exhibits higher OAVs (256 vs. 128–256 for ethyl 2-methylpropionate), suggesting stronger perceptual dominance .
  • Ethyl 2-methylpropionate-d2 vs. Ethyl Phenylacetate (C₁₀H₁₂O₂): Ethyl phenylacetate introduces honey-like notes but has a higher detection threshold, requiring higher concentrations to impact flavor compared to ethyl 2-methylpropionate-d2 .

Physicochemical Properties

Property Ethyl 2-Methylpropionate-d2 Ethyl Acetate Ethyl Hexanoate
Molecular Weight (g/mol) 118.18 88.11 144.21
Boiling Point (°C) ~110 (estimated) 77 167
LogP 1.6–2.2 0.73 2.83
Solubility in Water Slightly soluble Highly soluble Low solubility

Key Research Findings

  • Flavor Retention: In refrigerated caviar, ethyl 2-methylpropionate-d2 is retained under low-voltage electrostatic fields, preserving fruity notes better than less stable esters like ethyl formate .
  • Sensory Synergy: Omission tests in Langjiu revealed that ethyl 2-methylpropionate-d2 significantly enhances aroma complexity when combined with ethyl hexanoate and ethyl phenylacetate (p < 0.001) .
  • Synthetic Pathways: Deuterated analogs are synthesized via acid-catalyzed esterification of deuterated 2-methylpropionic acid, leveraging methods optimized for non-deuterated esters .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-methylpropionate-d₂, and how can isotopic purity be ensured during synthesis?

Ethyl 2-methylpropionate-d₂ can be synthesized via esterification of deuterated 2-methylpropionic acid with ethanol-d₆ under acid catalysis. To ensure isotopic purity:

  • Use anhydrous conditions to prevent proton exchange with moisture.
  • Employ deuterated solvents (e.g., D₂O-free CDCl₃) during purification .
  • Validate deuterium incorporation via 1H NMR^1\text{H NMR} (absence of proton signals at δ 1.2–1.3 ppm for methyl groups) and mass spectrometry (M⁺ peak at m/z 118 with deuterium isotopic pattern) .

Q. How can researchers characterize the structural integrity and purity of Ethyl 2-methylpropionate-d₂?

Key analytical methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Compare retention indices with non-deuterated analogs (e.g., Ethyl 2-methylpropionate at ~7.28 minutes under standard conditions) and monitor m/z 118 (base peak) .
  • Nuclear Magnetic Resonance (NMR): 13C NMR^{13}\text{C NMR} should show a singlet for the deuterated methyl group (~20 ppm), while 2H NMR^2\text{H NMR} confirms isotopic enrichment .
  • Infrared Spectroscopy (IR): Absence of O-H stretches (~2500–3500 cm⁻¹) confirms ester formation .

Q. What solvent systems are optimal for solubility studies of Ethyl 2-methylpropionate-d₂ in biochemical assays?

The compound is hydrophobic; recommended solvents include:

  • Deuterated chloroform (CDCl₃) for NMR studies.
  • Ethanol-d₆ for kinetic experiments due to its low proton interference.
  • Dimethyl sulfoxide-d₆ (DMSO-d₆) for cell-based assays, though compatibility with biological membranes must be tested .

Advanced Research Questions

Q. How can researchers resolve contradictions in deuterium incorporation efficiency across synthetic batches?

Contradictions often arise from incomplete deuteration or solvent impurities. Mitigation strategies:

  • Isotopic Exchange Monitoring: Use 2H NMR^2\text{H NMR} to quantify deuterium content at each synthetic step .
  • Batch Comparison: Apply ANOVA to compare yields and isotopic purity across batches, ensuring p < 0.05 for statistical significance .
  • Process Optimization: Adjust reaction time (e.g., 24–48 hours) and catalyst concentration (e.g., 0.1–1.0 M H₂SO₄-d₂) to maximize deuteration .

Q. What experimental designs are suitable for studying the metabolic stability of Ethyl 2-methylpropionate-d₂ in in vitro models?

  • Hepatic Microsome Assays: Incubate the compound with rat liver microsomes in deuterated PBS (pH 7.4) at 37°C.
  • LC-HRMS Analysis: Track parent compound depletion and metabolite formation (e.g., deuterated 2-methylpropionic acid) over 0–120 minutes .
  • Kinetic Modeling: Use Michaelis-Menten parameters (KmK_m, VmaxV_{max}) to compare metabolic rates with non-deuterated analogs .

Q. How can researchers address discrepancies in reported spectral data for Ethyl 2-methylpropionate-d₂ across literature sources?

Discrepancies may stem from instrumental variability or sample preparation. Solutions include:

  • Reference Standards: Cross-validate spectra with commercial deuterated esters (e.g., Ethyl acetate-d₈) under identical conditions .
  • Collaborative Studies: Share raw data (e.g., FID files for NMR) across labs to identify systematic errors .
  • Multivariate Analysis: Apply principal component analysis (PCA) to spectral datasets to isolate outliers .

Q. What strategies optimize the use of Ethyl 2-methylpropionate-d₂ in tracer studies for lipid metabolism research?

  • Dose-Response Curves: Administer 0.1–10 mM concentrations in cell cultures to establish linearity in isotope uptake .
  • Isotope Dilution Mass Spectrometry (IDMS): Spike samples with 13C ^{13}\text{C}-labeled internal standards to correct for matrix effects .
  • Time-Course Experiments: Collect data at 0, 6, 12, and 24 hours to model kinetic parameters .

Methodological Considerations

  • Data Contradiction Analysis: Use Bland-Altman plots to compare quantitative results from different labs, identifying biases in deuterium quantification .
  • Ethical Reporting: Disclose deuterium batch variability and solvent purity in publications to ensure reproducibility .
  • Literature Synthesis: Systematically review CAS 637-07-0 analogs (e.g., Ethyl 2-bromo-2-methylpropionate) to infer best practices for handling deuterated esters .

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